Lomefloxacin aspartate is a broad-spectrum fluoroquinolone antibiotic. [] It is commonly administered as an injection for treating various bacterial infections, including acute respiratory infections. [] In scientific research, Lomefloxacin aspartate is primarily investigated for its antibacterial properties and formulation optimization. [, , , , , , , ]
Lomefloxacin Aspartate is classified as a fluoroquinolone antibiotic. Fluoroquinolones are characterized by their fluorine atom at the C-6 position of the quinolone ring, enhancing their antibacterial potency and spectrum of activity. The compound is synthesized through chemical modifications of lomefloxacin, which itself was developed from nalidixic acid derivatives.
The synthesis of Lomefloxacin Aspartate typically involves several key steps:
Lomefloxacin Aspartate features a complex molecular structure characterized by the following:
The three-dimensional structure can be visualized using molecular modeling software to study interactions with bacterial enzymes.
Lomefloxacin Aspartate participates in various chemical reactions relevant to its function:
Lomefloxacin Aspartate exerts its antibacterial effect primarily through the inhibition of bacterial DNA synthesis. This occurs via:
This dual action leads to bacterial cell death due to the inability to replicate DNA effectively.
These properties influence both the pharmacokinetics and pharmacodynamics of the drug.
Lomefloxacin Aspartate is primarily used in clinical settings for treating infections caused by susceptible strains of bacteria. Its applications include:
The quinolone lineage traces back to 1962 when nalidixic acid—a chloroquine synthesis byproduct—was serendipitously discovered at Sterling Drugs. This first-generation agent exhibited narrow-spectrum activity against Gram-negative bacteria, primarily for urinary tract infections, but was hampered by poor pharmacokinetics and rapid resistance development [1] [8]. The transformative breakthrough arrived with fluorination at the C6 position, yielding norfloxacin in 1978 and ciprofloxacin in the 1980s. These second-generation fluoroquinolones demonstrated expanded spectra, systemic distribution, and enhanced target affinity due to:
Structural refinements continued through the 1990s–2000s with third- and fourth-generation agents like moxifloxacin, featuring methoxy groups at C8 to reduce phototoxicity and enhance anaerobic coverage. Lomefloxacin, synthesized in this era, incorporated dual fluorine atoms (C6 and C8) to amplify photostability and tissue penetration, though its phototoxicity profile later necessitated strategic formulation adjustments [5] [8].
Table 1: Evolution of Quinolone Antibiotics
Generation | Representatives | Structural Innovations | Spectrum Expansion |
---|---|---|---|
First (1960s) | Nalidixic acid | Naphthyridone core | Gram-negative bacteria only |
Second (1980s) | Norfloxacin, Ciprofloxacin, Lomefloxacin | C6-Fluorine, C7-Piperazine, N1-Cyclopropyl | Gram-negatives + Pseudomonas, some Gram-positives |
Third (1990s) | Levofloxacin | Oxazine ring; chiral purification | Enhanced Gram-positive + atypical pathogens |
Fourth (2000s) | Moxifloxacin | C8-Methoxy group, bicyclic amine at C7 | Gram-positives + anaerobes |
Lomefloxacin aspartate is classified as a second-generation difluoroquinolone, distinguished by:
The generational classification reflects its antimicrobial spectrum—predominantly effective against Gram-negative pathogens like Escherichia coli and Klebsiella pneumoniae, with moderate Gram-positive coverage excluding penicillin-resistant Streptococcus pneumoniae. This positions lomefloxacin between first-gen narrow-spectrum agents and later "respiratory quinolones" with superior Gram-positive and anaerobic activity [2] [5].
Table 2: Classification of Lomefloxacin Among Fluoroquinolone Generations
Attribute | Second Generation | Lomefloxacin Features | Third/Fourth Generation |
---|---|---|---|
C6 Substituent | Fluorine | Fluorine | Fluorine |
C7 Substituent | Piperazine | 3-methylpiperazine | Bicyclic amines (e.g., pyrrol) |
C8 Substituent | H, F, or OCH₃ | Fluorine (dual with C6) | Methoxy or fused rings |
Primary Target | DNA gyrase (Gram-negatives) | DNA gyrase dominant | Topoisomerase IV (Gram-positives) |
Anaerobic Activity | Limited | Moderate | Enhanced |
The aspartate salt formulation of lomefloxacin exemplifies purposeful drug optimization addressing three critical limitations of the free base:
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0